Cas no 14996-02-2 (Sulfate, hydrogen(8CI,9CI))

Sulfate, hydrogen(8CI,9CI) structure
Sulfate, hydrogen(8CI,9CI) structure
Product Name:Sulfate, hydrogen(8CI,9CI)
CAS-nummer:14996-02-2
MF:HO4S
MW:97.0705392360687
CID:173309
PubChem ID:61778
Update Time:2025-04-19

Sulfate, hydrogen(8CI,9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Sulfate, hydrogen(8CI,9CI)
    • Bisulfate
    • Hydrogen Sulfate
    • Bisulfate, aqueous solution
    • Bisulfate, aqueous solution [UN2837] [Corrosive]
    • Sulfate, hydrogen
    • UN2837
    • Sulfuric acid hydrogenion
    • hydrogen sulfate ion
    • hydrogensulphate
    • Hydrogen sulphate
    • DTXSID20897131
    • Sulfate(1-), tetraoxo-
    • hydrogensulfate
    • Q27110051
    • 14996-02-2
    • HSO4-
    • Bisulfate anion
    • Tetraoxosulfate(1-)
    • QAOWNCQODCNURD-UHFFFAOYSA-M
    • CHEBI:45696
    • Q3143743
    • Inchi: 1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-1
    • InChI-sleutel: QAOWNCQODCNURD-UHFFFAOYSA-M
    • LACHT: S(=O)(=O)([O-])O

Berekende eigenschappen

  • Exacte massa: 96.95960
  • Monoisotopische massa: 96.95955468g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 5
  • Aantal draaibare bindingen: 0
  • Complexiteit: 76
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -1.5
  • Topologisch pooloppervlak: 85.8Ų

Experimentele eigenschappen

  • PSA: 85.81000
  • LogboekP: 0.08540

Sulfate, hydrogen(8CI,9CI) Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Solvents: Methanol ,  Water ;  60 - 80 min, 0 - 5 °C
Referentie
A process for the preparation of isavuconazonium sulfate
, World Intellectual Property Organization, , ,

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Sodium bisulfate Solvents: Dichloromethane ,  Water ;  0.5 - 1 h, 0 - 10 °C
Referentie
Preparation of isavuconazonium sulfate
, World Intellectual Property Organization, , ,

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  2 h, rt
Referentie
Preparation of isavuconazole sulfate
, China, , ,

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate ,  Water ;  0 - 10 °C; 10 °C → 30 °C; 2 h, 30 °C
Referentie
Preparation of isavuconazonium monosulfate by bisulfate/sulfate anion exchange technology
, China, , ,

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate ,  Water ;  0 - 10 °C; 0 °C → 60 °C; 2 h, 60 °C
Referentie
Method for preparing isavuconazonium sulfate by oxidation-reduction reaction
, China, , ,

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Sodium iodide Solvents: Acetonitrile ;  rt → 70 °C; 3 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  rt; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  0 °C; pH 6.5, < 5 °C
1.4 Solvents: Dichloromethane ,  Water ;  1 h, 15 °C
Referentie
Method for preparing antifungal drug isavuconazonium sulfate
, China, , ,

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide ,  Hydrogen Catalysts: Palladium Solvents: Water ;  rt; cooled
1.2 Reagents: Sulfuric acid Solvents: Water
Referentie
Preparation of isavuconazonium sulfate
, China, , ,

Productiemethode 8

Reactievoorwaarden
Referentie
Preparation of isavuconazonium sulfate
, China, , ,

Productiemethode 9

Reactievoorwaarden
Referentie
Isavuconazonium salts and process for preparing thereof
, World Intellectual Property Organization, , ,

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Referentie
Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazoles
Karkhanis, Dattatraya W.; Field, Lamar, Phosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57

Productiemethode 11

Reactievoorwaarden
1.1 Solvents: Toluene ;  10 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid ;  0 - 2 °C; 40 °C
Referentie
Ionic Liquids as Catalyst for Synthesis of Some Aromatic Peracetylated N-(β-D-Glucopyranosyl) Thiosemicarbazones
Thanh, Nguyen Dinh; et al, Current Organic Synthesis, 2016, 13(5), 767-774

Productiemethode 12

Reactievoorwaarden
1.1 12 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  6 h, 60 °C
Referentie
Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Bronsted Acidic Ionic Liquids as Catalysts
Tao, Duan-Jian; et al, Industrial & Engineering Chemistry Research, 2012, 51(50), 16263-16269

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Sulfuric acid ;  overnight, 60 °C
Referentie
Pd-catalyzed ethylene methoxycarbonylation with Bronsted acid ionic liquids as promoter and phase-separable reaction media
Garcia-Suarez, Eduardo J.; et al, Green Chemistry, 2014, 16(1), 161-166

Productiemethode 14

Reactievoorwaarden
1.1 12 h, 40 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  rt; 6 h, 80 °C
Referentie
Broensted acidic ionic liquids as novel catalysts for the hydrolyzation of soybean isoflavone glycosides
Yang, Qiwei; et al, Catalysis Communications, 2008, 9(6), 1307-1311

Productiemethode 15

Reactievoorwaarden
1.1 0 °C; 12 h, rt
2.1 Reagents: Sulfuric acid Solvents: Water ;  0 °C; 24 h, 50 °C
Referentie
Polypyrrole nanocomposites doped with functional ionic liquids for high performance supercapacitors
Cao, Peng; et al, New Journal of Chemistry, 2018, 42(5), 3909-3916

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Sulfuric acid ;  2 h
2.1 Reagents: Tetraethoxysilane Solvents: Ethanol ;  10 min, rt; 1 w, rt; 3 w, rt
2.2 Solvents: Ethanol ;  2 h, reflux
Referentie
Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight
Nguyen, Xuan-Trang T.; et al, Journal of Chemical Technology and Biotechnology, 2022, 97(3), 653-661

Productiemethode 17

Reactievoorwaarden
1.1 Solvents: Ethanol ;  2 d
2.1 0 °C; 2 - 3 d, 50 °C
3.1 Reagents: Sulfuric acid ;  0 °C; 1 - 2 d, 50 °C
Referentie
Synthesis of polyoxymethylene dimethyl ethers from methylal and trioxane catalyzed by Bronsted acid ionic liquids with different alkyl groups
Wu, Qin; et al, RSC Advances, 2015, 5(71), 57968-57974

Productiemethode 18

Reactievoorwaarden
1.1 Solvents: Acetone ;  72 h, 25 °C; 72 h, 50 °C
1.2 Reagents: Phosphoric acid ;  rt
Referentie
A green way to synthesize lubricating ester oils: The esterification of pentaerythrotol with fatty acids at stoichiometric ratio over [BHSO3MMIm]+[HSO4]-/SiO2
Wang, Yanan; et al, Catalysis Communications, 2018, 111, 21-25

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  25 - 30 °C
Referentie
Process for the preparation of isavuconazonium sulfate
, India, , ,

Productiemethode 20

Reactievoorwaarden
Referentie
Crystalline form of isavuconazonium sulfate and a process for its preparation
, India, , ,

Productiemethode 21

Reactievoorwaarden
Referentie
Preparation of (2-(methylamino)pyridin-3-yl)methanol as intermediate for preparing isavuconazonium sulfate as antifungal agents
, China, , ,

Productiemethode 22

Reactievoorwaarden
Referentie
Preparation of isavuconazonium sulfate and intermediates thereof
, China, , ,

Productiemethode 23

Reactievoorwaarden
1.1 12 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  12 h, 80 °C
Referentie
Anionic SO3H-functionalized ionic liquid: An efficient and recyclable catalyst for the Pechmann reaction of phenols with ethyl acetoacetate
Song, Dayong; et al, Synthetic Communications, 2018, 48(6), 692-698

Productiemethode 24

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Toluene ;  rt; 24 h, 80 °C
Referentie
Bronsted Acidic Ionic Liquid Catalyzed Three-Component Friedel-Crafts Reaction for the Synthesis of Unsymmetrical Triarylmethanes
Rinkam, Suttida; et al, Synlett, 2022, 33(14), 1383-1390

Productiemethode 25

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Water ;  12 h, 60 °C
Referentie
Groebke-Blackburn-Bienayme Multicomponent Reaction Catalysed by Reusable Bronsted acidic ionic Liquids
Anjos, Nicolas S.; et al, European Journal of Organic Chemistry, 2022, 2022(40),

Productiemethode 26

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 6 h, 80 °C
Referentie
Reusable Task-Specific Ionic Liquids for a Clean ε-Caprolactam Synthesis under Mild Conditions
Turgis, Raphael; et al, ChemSusChem, 2010, 3(12), 1403-1408

Productiemethode 27

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Water ;  0 °C; 24 h, 50 °C
Referentie
Polypyrrole nanocomposites doped with functional ionic liquids for high performance supercapacitors
Cao, Peng; et al, New Journal of Chemistry, 2018, 42(5), 3909-3916

Productiemethode 28

Reactievoorwaarden
1.1 8 h, heated
1.2 Reagents: Sulfuric acid Solvents: Water ;  8 h, heated
Referentie
Catalytic performance of acidic ionic liquids for esterification of α-methacrylic acid and stearyl alcohol
Peng, Jiani; et al, Shiyou Xuebao, 2016, 32(1), 193-200

Productiemethode 29

Reactievoorwaarden
1.1 Solvents: Toluene ;  24 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ;  24 h, 70 °C
Referentie
Nanosilica-supported dual acidic ionic liquid as a heterogeneous and reusable catalyst for the synthesis of flavanones under solvent-free conditions
Rostamizadeh, Shahnaz; et al, Chemistry of Heterocyclic Compounds (New York, 2015, 51(6), 526-530

Productiemethode 30

Reactievoorwaarden
1.1 Solvents: Toluene ;  3 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  2 h, rt
Referentie
Synthesis of tributyl citrate using acid ionic liquid as catalyst
Xu, Junming; et al, Process Safety and Environmental Protection, 2010, 88(1), 28-30

Productiemethode 31

Reactievoorwaarden
1.1 Reagents: Tetraethoxysilane Solvents: Ethanol ;  10 min, rt; 1 w, rt; 3 w, rt
1.2 Solvents: Ethanol ;  2 h, reflux
Referentie
Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight
Nguyen, Xuan-Trang T.; et al, Journal of Chemical Technology and Biotechnology, 2022, 97(3), 653-661

Productiemethode 32

Reactievoorwaarden
1.1 Solvents: Ethanol ;  2 d, heated
2.1 0 °C; 2 - 3 d, 50 °C
2.2 Reagents: Sulfuric acid ;  0 °C; 1 - 2 d, 50 °C
Referentie
Synthesis of methylal from methanol and formaldehyde catalyzed by Bronsted acid ionic liquids with different alkyl groups
Sun, Jiahan; et al, RSC Advances, 2015, 5(106), 87200-87205

Productiemethode 33

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Toluene ;  80 °C
2.1 Reagents: Sulfuric acid
Referentie
A non-metal route to realize the bio-based polyester of poly(hexylene succinate): preparation conditions, side-reactions and mechanism in sulfonic acid-functionalized Bronsted acidic ionic liquids
Wei, Chenyang; et al, RSC Advances, 2020, 10(58), 35381-35388

Productiemethode 34

Reactievoorwaarden
1.1 1 h, 80 °C
2.1 Reagents: Sulfuric acid ;  2 h
3.1 Reagents: Tetraethoxysilane Solvents: Ethanol ;  10 min, rt; 1 w, rt; 3 w, rt
3.2 Solvents: Ethanol ;  2 h, reflux
Referentie
Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight
Nguyen, Xuan-Trang T.; et al, Journal of Chemical Technology and Biotechnology, 2022, 97(3), 653-661

Productiemethode 35

Reactievoorwaarden
1.1 Reagents: Sodium ethoxide ;  8 h, heated
2.1 Solvents: Ethanol ;  2 d, heated
3.1 0 °C; 2 - 3 d, 50 °C
3.2 Reagents: Sulfuric acid ;  0 °C; 1 - 2 d, 50 °C
Referentie
Synthesis of methylal from methanol and formaldehyde catalyzed by Bronsted acid ionic liquids with different alkyl groups
Sun, Jiahan; et al, RSC Advances, 2015, 5(106), 87200-87205

Productiemethode 36

Reactievoorwaarden
1.1 Reagents: Sodium ethoxide ;  8 h
2.1 Solvents: Ethanol ;  2 d
3.1 0 °C; 2 - 3 d, 50 °C
4.1 Reagents: Sulfuric acid ;  0 °C; 1 - 2 d, 50 °C
Referentie
Synthesis of polyoxymethylene dimethyl ethers from methylal and trioxane catalyzed by Bronsted acid ionic liquids with different alkyl groups
Wu, Qin; et al, RSC Advances, 2015, 5(71), 57968-57974

Productiemethode 37

Reactievoorwaarden
1.1 Solvents: Acetone ;  72 h, 25 °C; 72 h, 50 °C
1.2 rt
Referentie
A green way to synthesize lubricating ester oils: The esterification of pentaerythrotol with fatty acids at stoichiometric ratio over [BHSO3MMIm]+[HSO4]-/SiO2
Wang, Yanan; et al, Catalysis Communications, 2018, 111, 21-25

Sulfate, hydrogen(8CI,9CI) Raw materials

Sulfate, hydrogen(8CI,9CI) Preparation Products

Sulfate, hydrogen(8CI,9CI) Gerelateerde literatuur

Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.